Cas no 27163-66-2 (1-Chloro-3-cyclohexylbenzene)

1-Chloro-3-cyclohexylbenzene is a halogenated aromatic compound featuring a cyclohexyl substituent at the meta position relative to the chlorine atom. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its cyclohexyl group enhances lipophilicity, while the chloro substituent provides reactivity for further functionalization, such as cross-coupling reactions. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its defined molecular architecture makes it suitable for use in the development of specialty chemicals, agrochemicals, and advanced materials. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
1-Chloro-3-cyclohexylbenzene structure
1-Chloro-3-cyclohexylbenzene structure
Product name:1-Chloro-3-cyclohexylbenzene
CAS No:27163-66-2
MF:C12H15Cl
Molecular Weight:194.7005
CID:1094011
PubChem ID:19899586

1-Chloro-3-cyclohexylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Chloro-3-cyclohexylbenzene
    • 27163-66-2
    • SY263661
    • SCHEMBL3783699
    • CBA16366
    • MFCD27997117
    • AC9053
    • CS-0450552
    • インチ: InChI=1S/C12H15Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
    • InChIKey: OTNQSMUJXLNDSM-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)C2=CC(=CC=C2)Cl

計算された属性

  • 精确分子量: 194.08635
  • 同位素质量: 194.0862282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

1-Chloro-3-cyclohexylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM201267-1g
1-chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$489 2024-07-28
Crysdot LLC
CD12089572-1g
1-Chloro-3-cyclohexylbenzene
27163-66-2 95+%
1g
$518 2024-07-24
eNovation Chemicals LLC
D538519-1g
1-Chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$870 2024-07-20
Chemenu
CM201267-1g
1-chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$489 2021-06-15
Alichem
A019087490-1g
1-Chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$443.10 2023-09-02
eNovation Chemicals LLC
D538519-1g
1-Chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$870 2025-02-24
eNovation Chemicals LLC
D538519-1g
1-Chloro-3-cyclohexylbenzene
27163-66-2 95%
1g
$870 2025-03-01

1-Chloro-3-cyclohexylbenzene 関連文献

1-Chloro-3-cyclohexylbenzeneに関する追加情報

Introduction to 1-Chloro-3-cyclohexylbenzene (CAS No. 27163-66-2)

1-Chloro-3-cyclohexylbenzene, identified by its Chemical Abstracts Service (CAS) number 27163-66-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic halide features a chloro substituent at the para position relative to a cyclohexyl group on a benzene ring, making it a versatile intermediate in synthetic chemistry. The unique structural motif of this compound has garnered attention for its potential applications in drug discovery and material science, particularly due to its ability to serve as a precursor for more complex molecules.

The synthesis of 1-Chloro-3-cyclohexylbenzene typically involves the chlorination of 3-cyclohexylbenzene, a process that requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic chlorination or electrochemical methods have been explored to optimize the reaction pathway, minimizing side products and enhancing efficiency. The compound's stability under various conditions makes it an attractive candidate for further functionalization, enabling the development of novel derivatives with tailored properties.

In recent years, 1-Chloro-3-cyclohexylbenzene has been studied for its pharmacological potential. Researchers have been particularly interested in its role as a building block for nonsteroidal anti-inflammatory drug (NSAID) analogs. The cyclohexyl group introduces steric hindrance, which can modulate the binding affinity of the resulting drug candidates to biological targets. Preliminary computational studies suggest that derivatives of this compound may exhibit improved selectivity over existing NSAIDs, reducing gastrointestinal side effects while maintaining therapeutic efficacy.

Moreover, the incorporation of halogenated aromatic rings into pharmaceuticals has been linked to enhanced metabolic stability and bioavailability. 1-Chloro-3-cyclohexylbenzene aligns with this trend, offering a scaffold that can be modified to achieve optimal pharmacokinetic profiles. Current research is focusing on exploring its utility in the synthesis of kinase inhibitors, where the chloro and cyclohexyl moieties can be strategically positioned to interact with specific enzymatic sites.

The compound's relevance extends beyond medicinal chemistry into materials science. Its aromatic structure and halogen content make it a candidate for developing advanced polymers with improved thermal stability and electronic properties. Researchers are investigating its potential as a monomer in conductive polymers or as a crosslinking agent in high-performance resins. The ability to fine-tune its chemical properties through selective functionalization opens up possibilities for creating materials with bespoke characteristics.

From an industrial perspective, 1-Chloro-3-cyclohexylbenzene represents a valuable intermediate in fine chemical manufacturing. Its synthesis pathway can be scaled up for commercial production, provided that sustainable and cost-effective methods are employed. Recent advancements in green chemistry have prompted investigations into solvent-free reactions or catalytic processes that minimize waste generation. Such innovations not only enhance economic feasibility but also align with global efforts toward environmental responsibility.

The analytical characterization of 1-Chloro-3-cyclohexylbenzene is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical tools are essential for ensuring the consistency of batches produced for research or commercial purposes. High-resolution NMR studies have revealed interesting insights into the conformational preferences of the cyclohexyl group, which could influence reactivity in subsequent synthetic steps.

In conclusion, 1-Chloro-3-cyclohexylbenzene (CAS No. 27163-66-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a promising candidate for developing new drugs and advanced materials. Ongoing research continues to uncover its potential, driven by advancements in synthetic methodologies and computational modeling. As scientists delve deeper into its properties, 1-Chloro-3-cyclohexylbenzene is poised to play an increasingly important role in shaping the future of chemical innovation.

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